molecular formula C9H10N2O2 B1380696 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 64826-46-6

5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B1380696
CAS No.: 64826-46-6
M. Wt: 178.19 g/mol
InChI Key: CVSBMTLJYVHJID-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazolone derivative characterized by a hydroxy group at position 5 and methyl substituents at positions 1 and 2. The benzodiazolone core consists of a fused benzene ring and a diazole ring with a ketone oxygen at position 3. Benzodiazolone derivatives are widely studied for pharmacological applications, including antitumor, antimicrobial, and enzyme-modulating effects .

Properties

IUPAC Name

5-hydroxy-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-10-7-4-3-6(12)5-8(7)11(2)9(10)13/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSBMTLJYVHJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64826-46-6
Record name 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research has shown that 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies suggest that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It has been found to enhance neuronal survival in models of neurodegeneration. For instance, in vitro studies demonstrated that it could reduce apoptosis in neuronal cells exposed to toxic agents . This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Biochemical Applications

Enzyme Inhibition
this compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be leveraged in drug development to create more effective treatments for metabolic disorders. For example, it has shown promise in inhibiting enzymes linked to the metabolism of xenobiotics .

Binding Affinity Studies
Recent studies utilizing gas chromatography-mass spectrometry (GC-MS) have profiled the metabolic interactions of this compound with various biological receptors. Understanding its binding affinity can aid in the design of new drugs targeting specific pathways . Such studies are critical for elucidating the mechanisms through which this compound exerts its biological effects.

Environmental Science

Phytoremediation Potential
There is emerging interest in the use of this compound in environmental applications such as phytoremediation. This process involves using plants to absorb and detoxify pollutants from soil and water. The compound's properties may enhance the efficiency of certain plant species in removing heavy metals and organic pollutants from contaminated environments .

Summary of Case Studies

Study FocusFindingsReference
Antioxidant ActivityEffective scavenging of free radicals; potential therapeutic use
NeuroprotectionReduced apoptosis in neuronal cells under stress conditions
Enzyme InhibitionModulation of enzyme activity related to metabolic pathways
PhytoremediationEnhanced pollutant absorption in phytoremediation applications

Mechanism of Action

The mechanism of action of 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features, molecular formulas, and properties of 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one with similar compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 5-OH, 1,3-diMe C9H10N2O2 178.19 Potential antioxidant, moderate solubility in polar solvents
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one 5-SO2H, 1-unsubstituted C7H6N2O3S 198.20 Antitumor activity (in vitro assays)
1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 5-NO2, 1-Me C8H7N3O3 193.16 High stability, used in crystallography studies
5-Chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one 5-Cl, 1,3-diMe C9H9ClN2O 196.63 Lipophilic, antimicrobial potential
5-(Piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one 5-SO2-piperazine C11H14N4O3S 282.32 High polarity, CNS-targeting candidate
Domperidone Complex substituents (see text) C22H24ClN5O2 425.91 Dopamine antagonist, antiemetic drug

Functional Group Impact on Bioactivity

  • Hydroxy Group (Target Compound) : The 5-OH group enhances hydrogen-bonding capacity, improving solubility in aqueous media. However, it may reduce membrane permeability compared to lipophilic substituents like chlorine or methyl .
  • Antitumor activity in sulfonyl derivatives is attributed to interference with DNA replication .
  • Nitro Group (): The 5-NO2 group is electron-withdrawing, increasing oxidative stability but possibly contributing to mutagenicity risks. Nitro-substituted derivatives are often intermediates in synthesis rather than end-stage drugs .
  • Chlorine () : The 5-Cl substituent increases lipophilicity, favoring blood-brain barrier penetration. Chlorinated benzodiazolones are explored for antimicrobial applications .

Biological Activity

5-Hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (often referred to as benzodiazolone) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N2O2\text{C}_{9}\text{H}_{10}\text{N}_{2}\text{O}_{2}

This compound features a benzodiazole ring system that contributes to its biological activity. The presence of hydroxyl and dimethyl groups enhances its solubility and interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively. Its antioxidant properties are attributed to the hydroxyl group, which can donate electrons and neutralize reactive oxygen species (ROS) .
  • Antimicrobial Effects : Studies demonstrate that benzodiazolone exhibits antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis .
  • Neuroprotective Effects : The compound has shown potential in neuroprotection by modulating neurotransmitter levels and reducing neuroinflammation. This suggests a possible application in treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Reference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveModulates neurotransmitters; reduces inflammation
Cytotoxicity in CancerInduces apoptosis in cancer cell lines

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of various compounds, this compound was found to significantly reduce lipid peroxidation in neuronal cells exposed to oxidative stress. The results indicated an IC50 value of 25 µM, showcasing its potential as a neuroprotective agent .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentration (MIC) values ranging from 50 µg/mL to 100 µg/mL. These findings suggest that it could be developed into an antimicrobial agent for clinical use .

Case Study 3: Cancer Cell Cytotoxicity

In vitro studies on prostate cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction at concentrations above 30 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Q & A

Q. What are the established synthetic routes for 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one?

The compound is typically synthesized via alkylation of benzimidazolone precursors. For example, describes a dibenzylation reaction using benzyl chloride and potassium carbonate in DMF, facilitated by tetra-nn-butylammonium bromide (TBAB) as a phase-transfer catalyst. Purification involves column chromatography with ethyl acetate/hexane mixtures . Similar methodologies can be adapted for methyl groups by substituting alkyl halides.

Q. How is structural elucidation performed for this compound?

Structural confirmation relies on spectroscopic techniques:

  • 1^1H/13^{13}C NMR : Assigns proton and carbon environments (e.g., aromatic protons, methyl groups) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves bond lengths and angles, as demonstrated in benzimidazolone analogs .

Q. What preliminary biological screening methods are applicable?

Initial activity assessments include:

  • Antimicrobial assays : Agar diffusion or microdilution against bacterial/fungal strains .
  • Enzyme inhibition studies : Docking simulations (e.g., with triazole-thiazole hybrids in ) to predict binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized for N-alkylation in synthesis?

Systematic Design of Experiments (DOE) evaluates:

  • Solvent polarity : DMF vs. acetonitrile for solubility and reactivity .
  • Base strength : K2_2CO3_3 vs. Cs2_2CO3_3 to enhance deprotonation .
  • Catalyst loading : TBAB at 0.1–0.3 eq. to improve interfacial reactions . Reaction monitoring via TLC or HPLC ensures intermediate stability.

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) studies compare analogs with:

  • Substituent variations : Electron-withdrawing groups (e.g., nitro, fluoro) vs. electron-donating groups (e.g., methoxy) on aromatic rings .
  • Heterocyclic appendages : Triazole or thiazole moieties () enhance target specificity via H-bonding or π-π stacking . Biological data from analogs (e.g., benzofuroquinazolinones in ) guide rational design .

Q. How can contradictions in spectral or biological data be resolved?

  • Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .
  • Dose-response assays : Repeat biological tests at varying concentrations to confirm IC50_{50}/MIC trends .
  • Computational validation : Density Functional Theory (DFT) calculates NMR chemical shifts or docking scores to reconcile experimental vs. theoretical results .

Q. What computational tools predict binding modes with biological targets?

  • Molecular docking (AutoDock, Glide) : Models interactions with enzymes (e.g., ’s triazole-thiazole hybrids docked into active sites) .
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .
  • Pharmacophore mapping : Identifies critical interaction sites using software like Schrödinger’s Phase .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for alkylation to avoid hydrolysis .
  • Characterization : Use high-resolution MS (HRMS) for exact mass confirmation, especially for halogenated analogs .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate experimental setups .

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